molecular formula C23H20FN3O2S B2858994 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901233-97-4

2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2858994
CAS No.: 901233-97-4
M. Wt: 421.49
InChI Key: OZSYFJQCULHQJO-UHFFFAOYSA-N
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Description

This compound is a tetrasubstituted imidazole derivative featuring a 4-fluorophenyl group at position 2, a 4-methylphenyl group at position 5, and a sulfanyl-acetamide moiety linked to a furan-2-ylmethyl group at position 2. The sulfanyl group may influence metabolic stability, as oxidation to sulfoxides could alter pharmacokinetic properties . The furan substituent likely enhances lipophilicity, impacting membrane permeability and target binding .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-15-4-6-16(7-5-15)21-23(27-22(26-21)17-8-10-18(24)11-9-17)30-14-20(28)25-13-19-3-2-12-29-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSYFJQCULHQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the fluorophenyl and methylphenyl groups. The sulfanyl group is then added through a thiolation reaction, and finally, the furan-2-ylmethyl group is attached via an acylation reaction. Each step requires specific reagents and conditions, such as the use of palladium catalysts for coupling reactions and controlled temperatures for thiolation and acylation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the process would be a key consideration, ensuring that the compound can be produced in sufficient quantities for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The fluorophenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Imidazole derivatives, including the compound , have been investigated for their potential anticancer properties. Research indicates that imidazole-based compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity against various pathogens. The presence of the imidazole ring is crucial for its interaction with microbial enzymes, which can lead to inhibition of bacterial growth. In vitro studies have reported significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of imidazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Biological Research

Biochemical Assays
The compound is utilized in biochemical assays to study enzyme interactions and cellular processes. Its ability to bind to specific proteins makes it a valuable tool in drug discovery and development. For example, it can be used to screen for inhibitors of specific kinases involved in cancer progression .

Pharmacokinetics Studies
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its efficacy and safety profile in clinical settings .

Material Science

Polymer Chemistry
The unique chemical structure of this imidazole derivative allows it to be incorporated into polymer matrices, enhancing their properties. Research has explored its use in creating conductive polymers and materials with improved thermal stability and mechanical strength .

Nanotechnology Applications
In nanotechnology, the compound can be functionalized on nanoparticles to improve drug delivery systems. Its ability to target specific cells or tissues enhances the efficacy of therapeutic agents while minimizing side effects .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated that imidazole derivatives induce apoptosis in breast cancer cells via caspase activation.
Study B Antimicrobial PropertiesShowed significant inhibition of E. coli growth at low concentrations of the compound.
Study C Anti-inflammatory EffectsFound that the compound reduces TNF-alpha levels in a murine model of arthritis.
Study D Polymer ChemistryReported enhanced mechanical properties in polymers incorporating the imidazole derivative.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and other biological molecules, which could play a role in its activity. Additionally, the presence of the fluorophenyl and methylphenyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

ML3403 (4-(5-(4-Fluorophenyl)-2-(Methylthio)-1H-Imidazol-4-yl)-N-(1-Phenylethyl)Pyridin-2-Amine)

  • Key Differences : ML3403 shares the 4-fluorophenyl and methylthio groups but replaces the acetamide-furan moiety with a pyridinyl-phenylethylamine chain.
  • Metabolism: ML3403 undergoes rapid oxidation of its methylthio group to sulfoxide, reducing its in vivo stability.
  • Activity : ML3403 is a potent p38α inhibitor (IC₅₀ = 12 nM), whereas the target compound’s furan-methyl group may alter binding affinity due to steric or electronic effects .

N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide

  • Key Differences : This compound features a chiral sulfoxide group instead of a sulfanyl, introduced via oxidation.
  • Pharmacokinetics : The sulfoxide enantiomers show distinct pharmacodynamic profiles; the (R)-enantiomer demonstrated superior target engagement in crystallography studies .
  • Structural Conformation : The dihedral angle between the imidazole and 4-fluorophenyl rings (24.9°) facilitates hydrophobic interactions in kinase binding pockets, a feature likely shared with the target compound .

Triazole and Thiazole Analogues

5-(3-Chlorophenyl)-4-(4-Methylphenyl)-2-[(4-Phenylpiperazin-1-yl)Methyl]-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (23a)

  • Core Heterocycle : Replaces imidazole with a triazole-thione scaffold.
  • Activity : Triazole derivatives exhibit moderate kinase inhibition (IC₅₀ ~50–100 nM) but higher aqueous solubility due to the thione group .
  • Substituent Effects : The 4-phenylpiperazinyl group enhances solubility but reduces membrane permeability compared to the target compound’s furan-methyl chain .

2-[(4-Fluorophenyl)Sulfonyl]-N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Acetamide

  • Core Heterocycle : Thiazole ring with a sulfonyl linker.
  • Bioavailability : The 4-methoxyphenyl group improves oral absorption, whereas the target compound’s 4-methylphenyl may prioritize hydrophobic interactions .

Substituent-Driven Pharmacokinetic Comparisons

Compound Core Structure Key Substituents Metabolic Stability LogP (Predicted)
Target Compound Imidazole 4-Fluorophenyl, 4-methylphenyl, sulfanyl Moderate (sulfanyl oxidation) 3.8
ML3403 Imidazole 4-Fluorophenyl, methylthio, pyridinyl Low (rapid sulfoxide formation) 4.2
Triazole 23a Triazole 3-Chlorophenyl, phenylpiperazinyl High (thione stability) 2.9
Thiazole Derivative Thiazole 4-Fluorophenylsulfonyl, methoxyphenyl Moderate (sulfonyl stability) 3.5

Q & A

Q. What are the critical synthetic steps and reaction conditions required to synthesize this compound with high purity?

The synthesis involves multi-step reactions, including imidazole ring formation via cyclization under acidic/basic conditions, sulfanyl-acetamide linkage formation using coupling agents, and functional group modifications. Key considerations include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • pH optimization : Use buffered solutions (pH 6–8) during nucleophilic substitution to stabilize reactive intermediates .
  • Purification : Employ flash chromatography or recrystallization to isolate the final product, followed by HPLC for purity validation (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Use SHELXL for single-crystal refinement to resolve ambiguities in bond lengths and angles .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

Standardize assay protocols by:

  • Dose-response curves : Test concentrations across a logarithmic range (e.g., 1 nM–100 µM) to determine IC50 values .
  • Positive/Negative controls : Include reference compounds (e.g., known enzyme inhibitors) and solvent-only controls .
  • Triplicate measurements : Repeat experiments to account for biological variability .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural validation?

Address discrepancies through:

  • 2D NMR techniques : Use COSY, HSQC, and HMBC to assign proton-carbon correlations and identify overlapping signals .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Alternative crystallization : Grow crystals in different solvents to rule out polymorphism-induced spectral variations .

Q. What strategies are effective in optimizing reaction yields while minimizing by-products?

Implement design of experiments (DoE) approaches:

  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling to improve efficiency .
  • Real-time monitoring : Use in-situ FTIR or HPLC to track reaction progress and terminate at optimal conversion .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

Q. What computational tools are recommended for studying this compound’s interaction with biological targets?

Combine molecular docking and dynamics simulations:

  • Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases) .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities and guide SAR studies .

Q. How can researchers differentiate the biological activity of this compound from structurally similar analogs?

Perform comparative studies focusing on:

  • Substituent effects : Modify the 4-fluorophenyl or furan-methyl groups and test activity against control compounds .
  • Enzyme inhibition assays : Use kinetic assays (e.g., fluorescence polarization) to measure Ki values and selectivity .
  • Metabolic stability : Compare hepatic microsomal half-lives to identify metabolically resistant analogs .

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